Cas no 53-42-9 (Etiocholanolone)

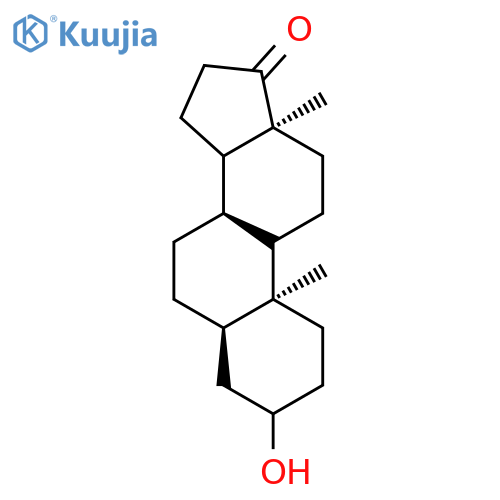

Etiocholanolone structure

Etiocholanolone 化学的及び物理的性質

名前と識別子

-

- Etiocholanone

- 3a-Hydroxy-5b-androstan-17-one

- 5Β-ANDROSTAN-3Α-OL-17-ONE

- 5β-Androsterone

- Androstan-17-one,3-hydroxy-, (3a,5b)-

- Etiocholan-3.α.-ol-17-one

- Etiocholanolone

- ETIOCHOLANOLONE(RG)

- 19-noretiocholanolone

- 3alpha-hydroxy-5beta-androstan-17-one

- 3α-Hydroxy-5β-androstan-17-one

- 5BETA-ANDROSTERONE

- 5-Isoandrosterone

- ETIOCHOLANOLON

- Etiocholan-3α-ol-17-one

- a-Etiocholanolone

- CHEMBL85799

- 5b-Androstane-3a-ol-17-one

- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-

- 5.beta.-Androsterone

- 5B-Androstan-3A-ol-17-one

- NCGC00485031-01

- 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-

- HMS2231A23

- 5.beta.-Androstan-3.alpha.-ol-17-one

- Atiocholanolon

- .ALPHA.-ETIOCHOLANOLONE

- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

- 3-alpha-hydroxy-5-beta-androstane-17-one

- 3a-Hydroxy-5b-androstane-17-one

- J4.146G

- DTXSID001018919

- 5beta-Androstane-3alpha-ol-17-one

- NSC-50908

- AE2

- MLS001332471

- Etiocholan-3.alpha.-ol-17-one

- 3alpha-Hydroxyetiocholan-17-one

- 3a-Etiocholanolone

- QGXBDMJGAMFCBF-BNSUEQOYSA-N

- SMR000857108

- (3alpha,5beta)-3-hydroxyandrostan-17-one

- CS-0059589

- 3alpha-Etiocholanolone

- (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one

- MLS000563093

- NSC 50908

- 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-

- HY-113320

- SCHEMBL148334

- BDBM50191348

- Androstan-17-one, 3-hydroxy-, (3a,5b)-

- 1dbj

- MLS001332472

- DB02854

- (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one

- alpha-Etiocholanolone

- Q5404598

- NSC50908

- 3.alpha.-Etiocholanolone

- AKOS015895180

- Androsterone, (5beta)-

- MS-24148

- 53-42-9

- 5b-androsterone

- C04373

- UNII-97CGB1M48I

- Androsterone, (5.beta.)-

- 97CGB1M48I

- Aetiocholanolone

- 5beta-Androstan-3alpha-ol-17-one

- LMST02020059

- 3.alpha.-Hydroxy-5.beta.-androstan-17-one

- 5 beta Androsterone

- Etiocholan-3alpha-ol-17-one

- 3alpha-Hydroxy-5beta-androstane-17-one

- 5beta-Androstan-17-one, 3alpha-hydroxy-

- (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one

- Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard

- 3-alpha-hydroxy-5-beta-androstan-17-one

- Androstan-17-one, (3.alpha.,5.beta.)-

- D09MWG

- CHEBI:28195

- 5beta-Androsterone (1mg/ml in Acetonitrile)

- NS00069543

- MFCD00064133

- G60903

- (3a,5b)-3-Hydroxyandrostan-17-one;3a-Hydroxy-5b-androstan-17-one;3a-Etiocholanolone

- 3-Hydroxyandrostan-17-one-, (3alpha,5beta)-

- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-(9CI)

- FA17917

- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta(a)phenanthren-17-one

- 5-beta-Androsterone

- 3 alpha Hydroxy 5 beta Androstan 17 One

- Androstan-17-one, 3-hydroxy-, (3.alpha.,5.beta.)-

- DTXCID801476933

- 5beta-Androstan-17-one, 3alpha-hydroxy-(8CI)

-

- MDL: MFCD00064133

- インチ: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1

- InChIKey: QGXBDMJGAMFCBF-BNSUEQOYSA-N

- ほほえんだ: C[C@@]12CC[C@H](C[C@H]2CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31)O

計算された属性

- せいみつぶんしりょう: 290.22500

- どういたいしつりょう: 290.224580195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.085g/cm3

- ふってん: 413.1°C at 760mmHg

- フラッシュポイント: 176.4°C

- 屈折率: 1.536

- PSA: 37.30000

- LogP: 3.95910

- じょうきあつ: 1.5E-08mmHg at 25°C

- 濃度: 100 μg/mL in acetonitrile

Etiocholanolone セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H302 + H312 + H332-H319

- 警告文: P210-P280-P305+P351+P338

- 危険物輸送番号:UN 1648 3 / PGII

- WGKドイツ:2

- 危険カテゴリコード: 11-20/21/22-36

- セキュリティの説明: 16-36/37

-

危険物標識:

- ちょぞうじょうけん:2-8°C

Etiocholanolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-25 mg |

Etiocholanone |

53-42-9 | 25mg |

¥1616.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04030-100mg |

Etiocholanolone |

53-42-9 | 100mg |

¥1428.0 | 2021-09-03 | ||

| ChemScence | CS-0059589-5mg |

Etiocholanolone |

53-42-9 | ≥98.0% | 5mg |

$70.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-10 mg |

Etiocholanone |

53-42-9 | 10mg |

¥898.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1259471-100mg |

Androstan-17-one, 3-hydroxy-, (3a,5b)- |

53-42-9 | 98% | 100mg |

$900 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1259471-5mg |

Androstan-17-one, 3-hydroxy-, (3a,5b)- |

53-42-9 | 98% | 5mg |

$265 | 2023-05-17 | |

| ChromaDex Standards | ASB-00005315-025-25mg |

ETIOCHOLANOLONE |

53-42-9 | 25mg |

$96.00 | 2023-10-25 | ||

| MedChemExpress | HY-113320-50mg |

Etiocholanolone |

53-42-9 | 99.31% | 50mg |

¥1250 | 2024-04-18 | |

| MedChemExpress | HY-113320-25mg |

Etiocholanolone |

53-42-9 | 99.31% | 25mg |

¥800 | 2024-04-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923086-10mg |

5β-Androsterone |

53-42-9 | 10mg |

¥1,774.80 | 2022-09-29 |

Etiocholanolone 関連文献

-

Herbert J. Tobias,J. Thomas Brenna Analyst 2018 143 1124

-

Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716

-

Unnikrishnan Kuzhiumparambil,Shanlin Fu Anal. Methods 2013 5 4402

-

Paul Ma,Nicholas Kanizaj,Shu-Ann Chan,David L. Ollis,Malcolm D. McLeod Org. Biomol. Chem. 2014 12 6208

-

Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716

推奨される供給者

Amadis Chemical Company Limited

(CAS:53-42-9)Etiocholanolone

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):157.0/251.0